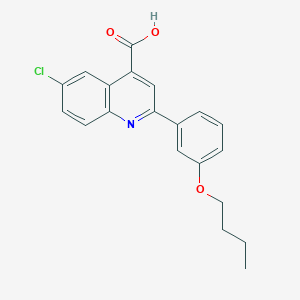

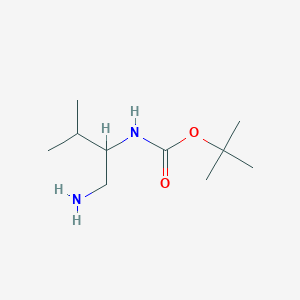

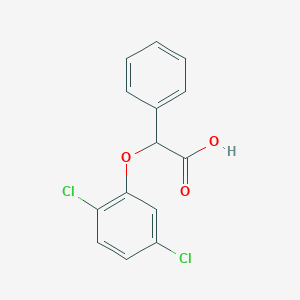

2-(3-Butoxyphenyl)-6-chloroquinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for “2-(3-Butoxyphenyl)-6-chloroquinoline-4-carboxylic acid” are not available, similar compounds are often synthesized using Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This process involves exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis

The molecular weight of “2-(3-Butoxyphenyl)-6-chloroquinoline-4-carboxylic acid” is 321.38 . The InChI code is 1S/C20H19NO3/c1-2-3-11-24-15-8-6-7-14 (12-15)19-13-17 (20 (22)23)16-9-4-5-10-18 (16)21-19/h4-10,12-13H,2-3,11H2,1H3, (H,22,23) .Physical And Chemical Properties Analysis

The molecular weight of “2-(3-Butoxyphenyl)-6-chloroquinoline-4-carboxylic acid” is 321.38 . More specific physical and chemical properties are not available in the current databases.Applications De Recherche Scientifique

Chlorogenic Acid (CGA) and Its Pharmacological Review

Chlorogenic Acid (CGA) is a phenolic compound with a variety of biological and pharmacological effects. It is abundant in green coffee extracts and tea, playing roles in antioxidant activity, anti-inflammatory, hepatoprotective, cardioprotective, and anti-obesity among others. The review by Naveed et al. (2018) suggests CGA's potential in regulating lipid and glucose metabolism, offering therapeutic benefits for disorders such as cardiovascular disease, diabetes, and obesity. The study encourages further research to optimize its biological and pharmacological effects, indicating its potential use as a natural food additive (Naveed et al., 2018).

Antioxidant Capacity Assays and Reaction Pathways

Ilyasov et al. (2020) review the ABTS/potassium persulfate decolorization assay, highlighting its use in measuring antioxidant capacity. The review discusses the two principal reaction pathways involved, the formation of coupling adducts with ABTS•+, and oxidation without coupling. This insight is valuable for understanding the antioxidant mechanisms of various compounds, including those similar in structure to the compound of interest (Ilyasov et al., 2020).

Redox Mediators in Organic Pollutant Treatment

Husain and Husain (2007) discuss the use of redox mediators in enhancing the degradation of recalcitrant compounds in wastewater through enzymatic approaches. This research application is significant for environmental remediation and highlights the potential of using compounds with redox-active functionalities in treating industrial effluents containing aromatic compounds (Husain & Husain, 2007).

BODIPY-Based Organic Semiconductors for OLEDs

Squeo and Pasini (2020) review the application of BODIPY-based materials in organic light-emitting diodes (OLEDs), highlighting the structural design and synthesis for potential use as 'metal-free' infrared emitters. This showcases the application of organic compounds in developing new technologies for optoelectronics, suggesting a potential area of interest for compounds with similar structural features (Squeo & Pasini, 2020).

Propriétés

IUPAC Name |

2-(3-butoxyphenyl)-6-chloroquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO3/c1-2-3-9-25-15-6-4-5-13(10-15)19-12-17(20(23)24)16-11-14(21)7-8-18(16)22-19/h4-8,10-12H,2-3,9H2,1H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVHARPPMEZZSJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Butoxyphenyl)-6-chloroquinoline-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol](/img/structure/B1344310.png)

![[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1344334.png)

![4-(Furan-2-ylmethyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1344335.png)